molecular formula C11H11F3O B12600832 (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol

(1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol

Cat. No.: B12600832
M. Wt: 216.20 g/mol
InChI Key: PFNGEYYMNCLHHG-UHFFFAOYSA-N
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Description

(1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol: is an organic compound with the molecular formula C11H11F3O It features a cyclopropyl group attached to a methanol moiety, with a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a cyclopropylcarbinol with a trifluoromethyl-substituted benzene derivative under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the trifluoromethyl group or the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions may vary depending on the desired substitution, but typical reagents include halogens, acids, or bases.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenylcyclopropylmethanol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for potential therapeutic applications due to its unique structural features.

Industry:

  • Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

  • (1-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanol
  • (1-(2-(Trifluoromethyl)phenyl)cyclopropyl)methanol
  • (1-(3-(Difluoromethyl)phenyl)cyclopropyl)methanol

Uniqueness:

  • The position of the trifluoromethyl group on the phenyl ring can significantly influence the compound’s chemical and biological properties.
  • (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol is unique due to its specific substitution pattern, which can affect its reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

[1-[3-(trifluoromethyl)phenyl]cyclopropyl]methanol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)4-5-10/h1-3,6,15H,4-5,7H2

InChI Key

PFNGEYYMNCLHHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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